3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a fluorophenyl oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine typically involves multiple steps. One common approach is to start with the pyrazole ring formation, followed by the introduction of the dimethyl groups. The fluorophenyl oxolane moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the methylation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl oxolane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-(methylamino)-1H-pyrazol-4-yl (2-fluorophenyl)methanone hydrochloride
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]amine
- 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile
Uniqueness
What sets 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O/c1-15-19(16(2)23-22-15)8-5-10-24(3)13-20(9-11-25-14-20)17-6-4-7-18(21)12-17/h4,6-7,12H,5,8-11,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXVZRGPPRFUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN(C)CC2(CCOC2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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